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Compound of Interest

Compound Name: 2-Amino-3,5-dibromotoluene

Cat. No.: B189320 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-

3,5-dibromobenzaldehyde, a significant intermediate in pharmaceutical synthesis, notably in

the production of Ambroxol.[1][2] While the initial query specified 2-Amino-3,5-
dibromotoluene, the preponderance of scientific literature and chemical data points to 2-

Amino-3,5-dibromobenzaldehyde as the compound of primary interest in research and

development. This document will focus on the well-documented spectroscopic characteristics

of the benzaldehyde derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy

data, along with the relevant experimental protocols.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Amino-3,5-

dibromobenzaldehyde, crucial for its structural elucidation and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.
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Signal
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

H-α ~9.75 Singlet - Aldehyde (-CHO)

H-6 ~7.90 Doublet ~2.5 Aromatic CH

H-4 ~7.65 Doublet ~2.5 Aromatic CH

NH₂ ~5.90 Broad Singlet - Amino (-NH₂)

Solvent: CDCl₃,

Reference: TMS

(0.00 ppm)[3]

The downfield singlet at approximately 9.75 ppm is characteristic of a highly deshielded

aldehyde proton.[3] The two doublets in the aromatic region are indicative of the two aromatic

protons, with their meta-coupling constant of approximately 2.5 Hz confirming their 1,3-

relationship on the benzene ring.[3] The broad singlet around 5.90 ppm is typical for the

protons of an amino group.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their

electronic environments.

Signal Chemical Shift (δ, ppm) Assignment

C-α ~190.5 Aldehyde Carbonyl (C=O)

C-2 - Aromatic C-N

C-3 - Aromatic C-Br

C-5 - Aromatic C-Br

C-1, C-4, C-6 - Aromatic CH and C-C

Solvent: CDCl₃[3]
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The signal at approximately 190.5 ppm is characteristic of an aldehyde carbonyl carbon.[3] The

remaining signals in the aromatic region correspond to the six carbons of the benzene ring. The

chemical shifts of the carbons attached to bromine and nitrogen are influenced by the interplay

of inductive and resonance effects.[3]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wave Number (cm⁻¹) Assignment

3456, 3240 N-H stretching (Amino group)

1733 C=O stretching (Aldehyde)

1526, 1450 C=C stretching (Aromatic ring)

681 C-Br stretching

Technique: KBr Pellet or ATR-Neat[4][5]

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.[3]

Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing chemical shifts to 0.00 ppm.[3]

¹H NMR Parameters:

Pulse Angle: 30-45 degrees
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Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

¹³C NMR Parameters:

Pulse Angle: 45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H

coupling.[3]

IR Spectroscopy

FT-IR Spectroscopy: The IR spectra are typically recorded on an FT-IR spectrophotometer.

[4]

Technique: The analysis can be performed using a KBr pellet or the Attenuated Total

Reflectance (ATR) technique with a neat sample.[5]

Instrument: A common instrument used is the Bruker Tensor 27 FT-IR.[5]

Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent

spectroscopic analysis of 2-Amino-3,5-dibromobenzaldehyde.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Amino-3,5-dibromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189320#spectroscopic-data-for-2-amino-3-5-
dibromotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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